molecular formula C19H20ClN3O2 B14145780 N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide

N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide

Cat. No.: B14145780
M. Wt: 357.8 g/mol
InChI Key: KUHBEFQDFRNXNN-HMAPJEAMSA-N
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Description

N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinocarbonylmethyl group and a phenyl-propionamide moiety.

Preparation Methods

The synthesis of N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloroacetophenone and hydrazine hydrate.

    Condensation Reaction: 4-chloroacetophenone is reacted with hydrazine hydrate to form 4-chlorophenylhydrazine.

    Formation of the Intermediate: The intermediate compound is then reacted with ethyl chloroformate to form the hydrazinocarbonylmethyl derivative.

    Final Step: The hydrazinocarbonylmethyl derivative is then reacted with 3-phenylpropionic acid to yield the final product, this compound.

Chemical Reactions Analysis

N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro-phenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.

    Pathways: It affects signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide can be compared with similar compounds such as:

    N-[1-(4-Bromo-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide: Similar structure but with a bromo group instead of a chloro group.

    N-[1-(4-Methyl-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide: Similar structure but with a methyl group instead of a chloro group.

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-[2-[(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3-phenylpropanamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(16-8-10-17(20)11-9-16)22-23-19(25)13-21-18(24)12-7-15-5-3-2-4-6-15/h2-6,8-11H,7,12-13H2,1H3,(H,21,24)(H,23,25)/b22-14-

InChI Key

KUHBEFQDFRNXNN-HMAPJEAMSA-N

Isomeric SMILES

C/C(=N/NC(=O)CNC(=O)CCC1=CC=CC=C1)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NNC(=O)CNC(=O)CCC1=CC=CC=C1)C2=CC=C(C=C2)Cl

solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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